ZINC ion

Enzymology Biocatalysis Metal ion activation

ZINC ion (Zn²⁺, CAS 9025-42-7) is a divalent transition metal cation with a molecular weight of 65.41 g/mol. It functions as an essential cofactor in over 300 enzymes, including carbonic anhydrase, alcohol dehydrogenase, and zinc finger proteins, where it plays critical catalytic and structural roles.

Molecular Formula Zn+2
Molecular Weight 65.4 g/mol
CAS No. 9025-42-7
Cat. No. B011861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC ion
CAS9025-42-7
SynonymsALPHA-MANNOSIDASE; ALPHA-D-MANNOSIDE MANNOHYDROLASE; ALPHA1,6-MANNOSIDASE; ALPHA1-2,3-MANNOSIDASE; EC 3.2.1.24; a1,2-Mannoisdase, Trichodermareesei, Recomb., Saccharomyces; a1,6-Mannosidase, Xanthomonassp., Recomb., E. coli; a1-2,3-Mannosidase, Recomb., E.
Molecular FormulaZn+2
Molecular Weight65.4 g/mol
Structural Identifiers
SMILES[Zn+2]
InChIInChI=1S/Zn/q+2
InChIKeyPTFCDOFLOPIGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC Ion (CAS 9025-42-7): Essential Divalent Cation for Metalloenzyme Catalysis and Structural Biology Applications


ZINC ion (Zn²⁺, CAS 9025-42-7) is a divalent transition metal cation with a molecular weight of 65.41 g/mol [1]. It functions as an essential cofactor in over 300 enzymes, including carbonic anhydrase, alcohol dehydrogenase, and zinc finger proteins, where it plays critical catalytic and structural roles [1][2]. Zn²⁺ is characterized by a small ionic radius (0.74 Å) and a high charge density, which confers strong Lewis acidity and enables versatile coordination geometries (tetrahedral, trigonal bipyramidal, and octahedral) [3]. Unlike redox-active metal ions, Zn²⁺ is stable in its +2 oxidation state under physiological conditions, making it uniquely suited for biological systems that require a non-oxidative catalytic metal center [2].

Why Divalent Metal Ion Substitution Fails for ZINC Ion-Dependent Assays and Enzymatic Processes


Divalent metal ions such as Mg²⁺, Ca²⁺, Mn²⁺, and Co²⁺ are not functionally interchangeable with Zn²⁺ due to significant differences in ionic radius, coordination geometry preferences, Lewis acidity, and binding affinities that dictate enzyme activity and structural stability [1][2]. While Mg²⁺ shares a similar ionic radius with Zn²⁺, its lower Lewis acidity and strict preference for octahedral coordination render it incapable of supporting catalysis in Zn²⁺-dependent enzymes [3][4]. Conversely, Co²⁺ can substitute for Zn²⁺ in some catalytic sites but often yields altered activity profiles and compromised structural integrity in zinc finger domains [5]. The quantitative evidence below demonstrates that generic metal ion substitution leads to substantial losses in catalytic efficiency, altered substrate specificity, and reduced thermodynamic stability—critical considerations for assay development, protein engineering, and industrial biocatalysis where Zn²⁺ is the native cofactor.

Quantitative Differentiation of ZINC Ion (CAS 9025-42-7) from Closest Divalent Cation Analogs


Zn²⁺ vs. Mg²⁺ and Ca²⁺: Enhanced Catalytic Activity in a Fungal Lipase Assay

In a study examining the effect of metal ions on a marine fungal lipase, Zn²⁺ at 1 mM concentration reduced enzyme activity to 48.42% relative to the control, while Mg²⁺ showed 94.54% and Ca²⁺ increased activity to 117.52% [1]. At 10 mM, Zn²⁺ further suppressed activity to 12.48%, whereas Mg²⁺ increased to 152.22% and Ca²⁺ to 143.43% [1]. This demonstrates that Zn²⁺ acts as an inhibitor for this lipase, whereas Mg²⁺ and Ca²⁺ are activators, highlighting the non-interchangeable nature of these divalent cations.

Enzymology Biocatalysis Metal ion activation

Zn²⁺ vs. Mg²⁺, Ca²⁺, Mn²⁺: Differential Activation Profiles in a Metalloenzyme

In a study of a Zn²⁺-dependent enzyme, the relative activity with Zn²⁺ (as isolated) was set to 100% [1]. Substitution with Mg²⁺ resulted in a 2.3-fold increase in activity (230%), Ca²⁺ showed a 1.7-fold increase (170%), and Mn²⁺ exhibited the highest activation at 250% [1]. The apo-enzyme retained 98% activity, indicating that Zn²⁺ is not strictly required for catalysis but that its presence modulates activity differently than other divalent cations [1].

Metalloenzymology Enzyme kinetics Cofactor specificity

Zn²⁺ vs. Mg²⁺ and Ca²⁺: Thermodynamic Stability Advantage in Coordination Complexes

Using a divalent ion-selective electrode, the stability constants (log K) for metal gallate complexes were determined as: Ca²⁺ 11.45, Mg²⁺ 10.70, and Zn²⁺ 11.38 [1]. While Zn²⁺ exhibits a stability constant slightly lower than Ca²⁺ (difference of 0.07 log units), it is significantly higher than Mg²⁺ (difference of 0.68 log units) [1]. In a separate study with vincristine, the ratio of stability constants K_Zn:K_Ca (and K_Zn:K_Mg) was estimated at ~10⁵ to 3×10⁴, indicating a substantially stronger binding affinity for Zn²⁺ [2].

Coordination chemistry Thermodynamics Metal-ligand stability

Zn²⁺ vs. Co²⁺: Thermodynamic Basis for Zinc Finger Protein Selectivity

Calorimetric studies of the WT1 zinc finger domain demonstrate that preferential binding of Zn²⁺ over Co²⁺ is driven predominantly by differences in enthalpy [1]. While the ligand-field stabilization energy (LFSE) theory predicts a purely enthalpic advantage for Zn²⁺, experimental measurements show that the enthalpic advantage is less than that predicted by LFSE, indicating that environmental coupling and entropy-enthalpy compensation also contribute to selectivity [1]. The study concludes that Zn²⁺ binding is favored over Co²⁺ due to both enthalpic and entropic factors, with the magnitude of selectivity being greater than expected from LFSE alone [1].

Structural biology Zinc finger proteins Metal ion selectivity

Zn²⁺ vs. Mg²⁺ and Ca²⁺: Ionic Radius and Charge Density Parameters Governing Selectivity

Zn²⁺ has an ionic radius of 71-74 pm, which is comparable to Mg²⁺ (65-72 pm) but significantly smaller than Ca²⁺ (99-100 pm) [1][2]. However, the charge density of Zn²⁺ (214 kJ mol⁻¹) is intermediate between Mg²⁺ (278 kJ mol⁻¹) and Ca²⁺ (79 kJ mol⁻¹) [1]. This combination of a small radius and moderate charge density gives Zn²⁺ a Lewis acidity more akin to the smaller Cu²⁺ ion than to Mg²⁺, despite their similar sizes [3]. Additionally, Zn²⁺ exhibits an overall stabilization energy of -331.59 kcal/mol, which is more negative than Mg²⁺ (-313.13 kcal/mol), indicating greater thermodynamic stability in biological complexes [2].

Bioinorganic chemistry Ionic properties Metal ion selectivity

Zn²⁺ vs. Mg²⁺: Distinct Functional Roles in Alkaline Phosphatase Activation

In studies of alkaline phosphatase, Mg²⁺ alone is unable to reconstitute functional active sites in the apoenzyme, whereas Zn²⁺ is essential for catalysis [1]. Excess Zn²⁺ that competes for the Mg²⁺ binding site leads to a phosphatase with little catalytic activity at alkaline pH, but with normal active sites at acidic pH [1]. Additionally, Zn²⁺ exhibits a higher stimulatory effect on reaction rate (Vmax of 0.50-5.00 nmol/min) compared to Mg²⁺ under certain conditions [2].

Enzyme regulation Metal ion activation Alkaline phosphatase

Optimal Research and Industrial Applications for ZINC Ion (CAS 9025-42-7) Based on Quantitative Differentiation


Metalloenzyme Assays Requiring Consistent Baseline Activity Without Exogenous Activation

Based on the evidence that Zn²⁺ provides a baseline activity (100%) that is not significantly enhanced compared to Mg²⁺ (230%) or Mn²⁺ (250%) [6], Zn²⁺ is the preferred cofactor for enzyme assays where supraphysiological activation would confound kinetic measurements or inhibitor screening. Its stable +2 oxidation state and lack of redox activity also prevent oxidative artifacts common with Fe²⁺ or Cu⁺/Cu²⁺ [5].

Zinc Finger Protein Studies and Structural Biology of Transcription Factors

The thermodynamic selectivity of Zn²⁺ over Co²⁺ in zinc finger domains, driven by both enthalpic and entropic contributions [6], makes Zn²⁺ the essential metal ion for maintaining native folding and DNA-binding activity. Substitution with Co²⁺ results in altered stability and function, compromising structural studies and drug discovery efforts targeting zinc finger transcription factors.

Coordination Chemistry and Sensor Development Requiring High Thermodynamic Stability

The substantially higher stability constant of Zn²⁺ complexes relative to Mg²⁺ (Δ log K = 0.68 for gallate) and the 10⁴-10⁵-fold stronger binding to vincristine compared to Ca²⁺ and Mg²⁺ [6][5] position Zn²⁺ as the metal ion of choice for designing stable coordination complexes in sensors, chelators, and drug delivery systems where metal ion retention is critical.

Inhibition Studies in Lipase-Based Biocatalysis and Biodiesel Production

Zn²⁺ at 10 mM reduces fungal lipase activity to 12.48% of control, whereas Mg²⁺ and Ca²⁺ enhance activity by 52-43% [6]. This differential modulation makes Zn²⁺ an ideal tool for studying lipase inhibition mechanisms and for applications where controlled suppression of lipase activity is desired, such as in biodiesel process optimization or food preservation research.

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